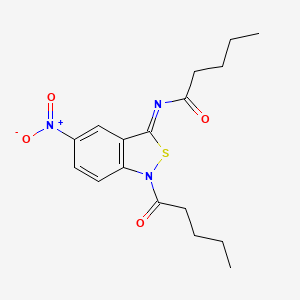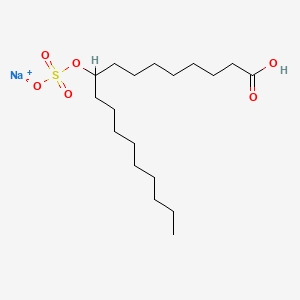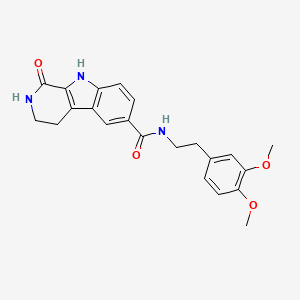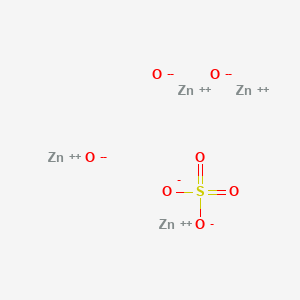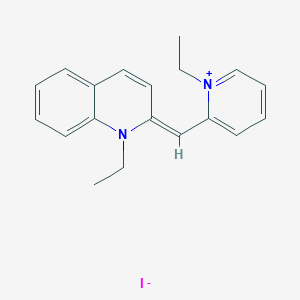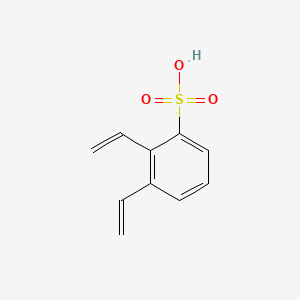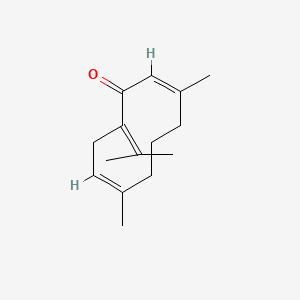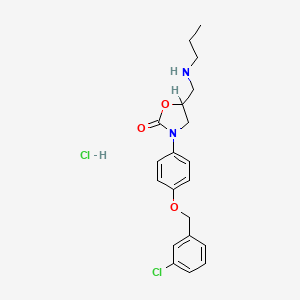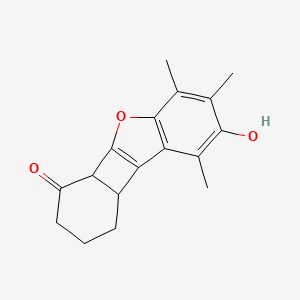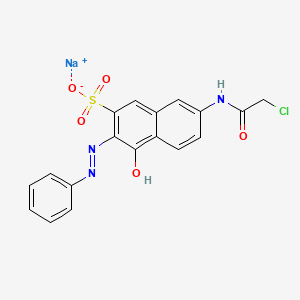
3-Isoquinolineethanamine, 3,4-dihydro-N,N-dimethyl-1-(2-(trifluoromethyl)phenyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isoquinolineethanamine, 3,4-dihydro-N,N-dimethyl-1-(2-(trifluoromethyl)phenyl)-, dihydrochloride is a chemical compound with the molecular formula C20H23Cl2F3N2. This compound is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and its applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoquinolineethanamine, 3,4-dihydro-N,N-dimethyl-1-(2-(trifluoromethyl)phenyl)-, dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:
Formation of the Isoquinoline Ring: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring.
Introduction of the Trifluoromethyl Group:
Dimethylation: The final step involves the dimethylation of the amine group, which can be achieved using reagents like methyl iodide (CH3I) under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the isoquinoline ring, such as reducing nitro groups to amines.
Substitution: The trifluoromethyl group on the phenyl ring can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield various amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, making it a useful tool in drug discovery.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. Its unique properties make it suitable for use in various applications, including the manufacture of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which 3-Isoquinolineethanamine, 3,4-dihydro-N,N-dimethyl-1-(2-(trifluoromethyl)phenyl)-, dihydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The isoquinoline ring can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Isoquinolineethanamine, 3,4-dihydro-N,N-dimethyl-1-(3-pyridinyl)-, ethanedioate: This compound has a similar structure but with a pyridinyl group instead of a phenyl group.
3,4-Dihydro-N,N-dimethyl-1-(3-methylphenyl)-3-isoquinolineethanamine ethanedioate: This compound has a methyl group on the phenyl ring instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-Isoquinolineethanamine, 3,4-dihydro-N,N-dimethyl-1-(2-(trifluoromethyl)phenyl)-, dihydrochloride makes it unique compared to similar compounds. This group enhances the compound’s lipophilicity and binding affinity, making it more effective in certain applications, particularly in drug discovery and development.
Propriétés
Numéro CAS |
83658-79-1 |
|---|---|
Formule moléculaire |
C20H23Cl2F3N2 |
Poids moléculaire |
419.3 g/mol |
Nom IUPAC |
N,N-dimethyl-2-[1-[2-(trifluoromethyl)phenyl]-3,4-dihydroisoquinolin-3-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C20H21F3N2.2ClH/c1-25(2)12-11-15-13-14-7-3-4-8-16(14)19(24-15)17-9-5-6-10-18(17)20(21,22)23;;/h3-10,15H,11-13H2,1-2H3;2*1H |
Clé InChI |
MPWYIPZNFXHXCI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC1CC2=CC=CC=C2C(=N1)C3=CC=CC=C3C(F)(F)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


